molecular formula C8H5FN2O B2397852 3-Fluoroquinoxalin-2-ol CAS No. 477889-54-6

3-Fluoroquinoxalin-2-ol

Cat. No.: B2397852
CAS No.: 477889-54-6
M. Wt: 164.139
InChI Key: AIZQDPWDLCZOMG-UHFFFAOYSA-N
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Description

3-Fluoroquinoxalin-2-ol is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoxalin-2-ol typically involves the fluorination of quinoxaline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents such as potassium fluoride or other fluoride sources. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoroquinoxalin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoroquinoxalin-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Fluoroquinoxalin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine atom at the 3-position of the quinoxaline ring enhances its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-fluoro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZQDPWDLCZOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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